molecular formula C15H17FN2OS B2778062 N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide CAS No. 1465377-04-1

N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide

Cat. No.: B2778062
CAS No.: 1465377-04-1
M. Wt: 292.37
InChI Key: USNLSZXWVIWFGU-UHFFFAOYSA-N
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Description

N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide is a synthetic organic compound that features a thian-4-yl group, a fluorophenyl group, and a propanamide moiety

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thian-4-yl intermediate, followed by the introduction of the cyanide group and the fluorophenyl group. The final step would involve the formation of the propanamide moiety under specific reaction conditions such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The process might also include purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH would be optimized based on the desired reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.

Mechanism of Action

The mechanism of action of N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thian-4-yl derivatives, fluorophenyl compounds, and propanamides. Examples could be:

  • N-(4-Cyanothian-4-YL)-3-(4-chlorophenyl)propanamide
  • N-(4-Cyanothian-4-YL)-3-(4-bromophenyl)propanamide

Uniqueness

N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-3-(4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNLSZXWVIWFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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